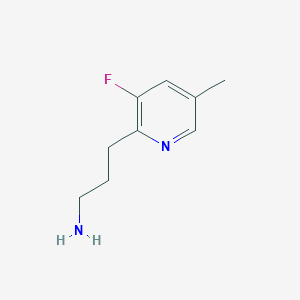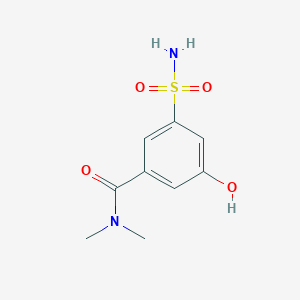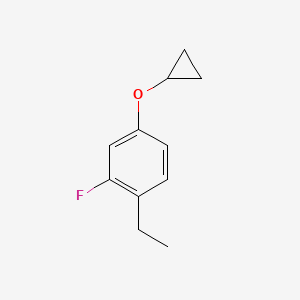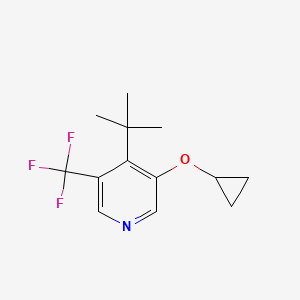
4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substitution reaction, can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H16F3NO |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
4-tert-butyl-3-cyclopropyloxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO/c1-12(2,3)11-9(13(14,15)16)6-17-7-10(11)18-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
GNZCDAQYHBVALH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


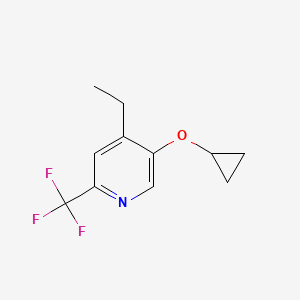

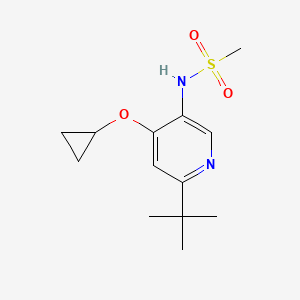
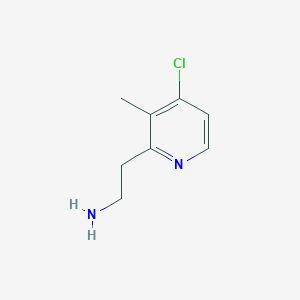
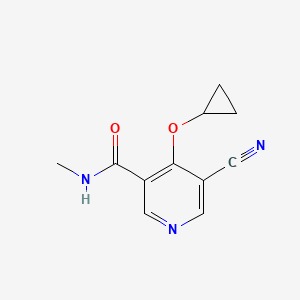
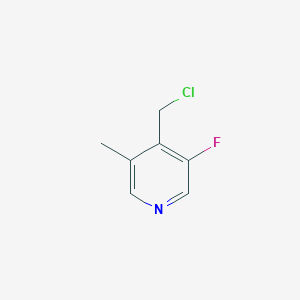
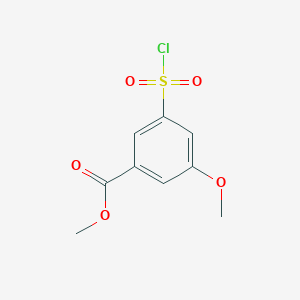

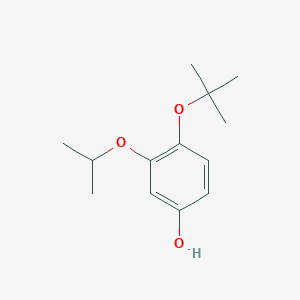
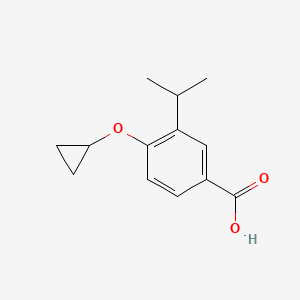
![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
